molecular formula C22H30N6O3 B025452 Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- CAS No. 19971-99-4

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-

Cat. No. B025452
CAS RN: 19971-99-4
M. Wt: 426.5 g/mol
InChI Key: YTDDTBOFYLWWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a xanthine derivative that has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) for many years. Theophylline is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. In recent years, theophylline has gained attention in the scientific community due to its potential use in other medical applications.

Scientific Research Applications

Theophylline has been studied extensively for its potential use in the treatment of various medical conditions. Some of the areas of research include:
1. Cancer: Theophylline has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that theophylline may have potential as an anticancer agent.
2. Neurological Disorders: Theophylline has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: Theophylline has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.

Mechanism Of Action

Further research is needed to fully understand the mechanism of action of theophylline and its effects on various physiological systems.
Conclusion:
In conclusion, theophylline is a xanthine derivative that has been used for many years in the treatment of asthma and Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-. However, recent research has shown that theophylline has potential for use in other medical applications, such as cancer, neurological disorders, and cardiovascular disease. Theophylline works by inhibiting phosphodiesterase, leading to bronchodilation, increased blood flow to the lungs, and reduced inflammation. While theophylline has several advantages for lab experiments, there are also limitations to its use. Future research could explore the development of new derivatives, combination therapies, clinical trials, and further understanding of the mechanism of action of theophylline.

Biochemical And Physiological Effects

Theophylline has a number of biochemical and physiological effects, including:
1. Bronchodilation: Theophylline relaxes the smooth muscles in the airways, making it easier to breathe.
2. Anti-inflammatory: Theophylline has been shown to reduce inflammation in the lungs and other tissues.
3. Cardiac effects: Theophylline can improve cardiac function by increasing blood flow to the heart and reducing inflammation.

Advantages And Limitations For Lab Experiments

Theophylline has several advantages for lab experiments, including its low cost, availability, and ease of use. However, there are also some limitations to its use, such as its potential for toxicity at high doses and its narrow therapeutic window.

Future Directions

There are several areas of research that could be explored in the future with regards to theophylline. Some of these include:
1. Development of new derivatives: Researchers could explore the development of new theophylline derivatives with improved pharmacological properties.
2. Combination therapies: Theophylline could be used in combination with other drugs to enhance its therapeutic effects.
3. Clinical trials: More clinical trials are needed to determine the safety and efficacy of theophylline in the treatment of various medical conditions.
4.

Synthesis Methods

Theophylline is synthesized from xanthine by reacting it with ethylene oxide and then with 4-phenethyl-1-piperazine. The final product is a white crystalline powder that is soluble in water and ethanol.

properties

CAS RN

19971-99-4

Product Name

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-

Molecular Formula

C22H30N6O3

Molecular Weight

426.5 g/mol

IUPAC Name

7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3

InChI Key

YTDDTBOFYLWWLH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O

synonyms

7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

Origin of Product

United States

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